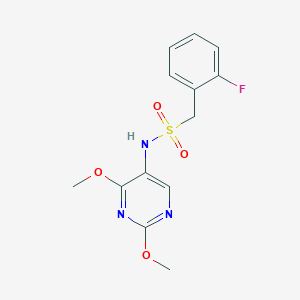

N-(2,4-dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide

CAS No.: 2190365-85-4

Cat. No.: VC4309121

Molecular Formula: C13H14FN3O4S

Molecular Weight: 327.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2190365-85-4 |

|---|---|

| Molecular Formula | C13H14FN3O4S |

| Molecular Weight | 327.33 |

| IUPAC Name | N-(2,4-dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide |

| Standard InChI | InChI=1S/C13H14FN3O4S/c1-20-12-11(7-15-13(16-12)21-2)17-22(18,19)8-9-5-3-4-6-10(9)14/h3-7,17H,8H2,1-2H3 |

| Standard InChI Key | VREQKSLHYJCRSR-UHFFFAOYSA-N |

| SMILES | COC1=NC(=NC=C1NS(=O)(=O)CC2=CC=CC=C2F)OC |

Introduction

N-(2,4-Dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. It is characterized by its unique structure, which combines a pyrimidine ring with a methanesulfonamide group and a fluorophenyl moiety. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and chemical research.

Synthesis

The synthesis of N-(2,4-Dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide typically involves multi-step reactions. The process might start with the preparation of 2,4-dimethoxypyrimidine-5-boronic acid, which can be used in Suzuki-Miyaura cross-coupling reactions to introduce the fluorophenyl group . The methanesulfonamide group can be introduced through a reaction with methanesulfonyl chloride.

Synthesis Steps:

-

Preparation of 2,4-Dimethoxypyrimidine-5-boronic acid: This involves converting 2,4-dimethoxypyrimidine into its boronic acid derivative.

-

Suzuki-Miyaura Cross-Coupling: The boronic acid derivative is then coupled with 2-fluorophenylboronic acid to introduce the fluorophenyl group.

-

Introduction of Methanesulfonamide Group: The resulting compound is then reacted with methanesulfonyl chloride to form the final product.

Potential Applications

While specific applications of N-(2,4-Dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide are not detailed in the available literature, compounds with similar structures have shown potential in various fields:

-

Pharmaceuticals: Sulfonamides are known for their antimicrobial properties, and modifications like the introduction of fluorophenyl groups can enhance their biological activity.

-

Chemical Research: The compound's unique structure makes it a candidate for studying chemical reactivity and interactions.

Research Findings

Due to the lack of specific research findings on N-(2,4-Dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide, we look at related compounds for insights:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume